molecular formula C20H22Na2O4 B1683013 Trans sodium crocetinate CAS No. 591230-99-8

Trans sodium crocetinate

Cat. No.: B1683013
CAS No.: 591230-99-8
M. Wt: 372.4 g/mol
InChI Key: RMDMBHQVNHQDDD-VFWKRBOSSA-L
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

TSC is known to interact with oxygen in the blood plasma, improving its diffusivity . This unique mechanism of action allows TSC to enhance the supply of oxygen to ischemic brain tissue and alleviate the nephrotoxic effects of certain medications .

Cellular Effects

TSC has been shown to have renoprotective effects in a rat model of colistin-induced nephrotoxicity . It has also been found to have neuroprotective effects, reducing the production of various neurotoxic molecules . In addition, TSC has been observed to modulate the mitophagy pathway by reducing PINK1 and Parkin protein levels .

Molecular Mechanism

TSC acts via a novel mechanism of action, improving the diffusivity of oxygen in blood plasma . This is based on physical-chemical principles, unlike most drugs which are based on biochemistry-based mechanisms . It has been shown to increase whole-body oxygen consumption during hemorrhagic shock .

Temporal Effects in Laboratory Settings

In a study involving a rat model of colistin-induced nephrotoxicity, TSC was administered for 12 days, starting from 5 days before colistin . The study found that TSC administration along with colistin restored most of the alterations induced by colistin .

Dosage Effects in Animal Models

In animal models, the effects of TSC have been observed to vary with different dosages . For instance, in a study involving a rat model of colistin-induced nephrotoxicity, TSC was administered at dosages of 25, 50, and 100 mg/kg . The study found that TSC at 50 and 100 mg/kg reversed the altered levels of MDA and GSH in the spinal cord tissue of the rats .

Transport and Distribution

Given its role in enhancing the diffusion of oxygen in blood plasma , it can be inferred that it may be distributed throughout the body via the circulatory system.

Subcellular Localization

Given its role in enhancing the diffusion of oxygen in blood plasma , it is likely that it interacts with cellular components involved in oxygen transport and utilization.

Chemical Reactions Analysis

Transcrocetinate sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Transcrocetinate sodium can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Trans sodium crocetinate (TSC) is a synthetic carotenoid compound that has garnered attention for its ability to enhance oxygen diffusion in hypoxic tissues. This article explores the biological activity of TSC, focusing on its mechanisms, clinical applications, and findings from various studies.

TSC functions primarily by increasing the diffusivity of small molecules, particularly oxygen and glucose, in aqueous solutions. It enhances the hydrogen bonding of water molecules, leading to a "structure-building" effect that reduces resistance to diffusion. This mechanism is crucial in conditions where oxygen delivery is compromised, such as ischemia and hypoxia .

1. Ischemic Conditions

TSC has been extensively studied in rodent models for its effects on ischemic brain injury. Research indicates that TSC improves oxygenation in ischemic brain tissue and reduces infarct volume during ischemic events. For instance, in studies using rat models of ischemic stroke, TSC treatment led to significant improvements in neurological outcomes and structural integrity of the brain .

StudyModelOutcome
Laidig et al. (1998)Rat ischemiaIncreased oxygen diffusion by 30-35%
Sheehan et al. (2003)Intracerebral hemorrhageReduced infarct volume
Stennett et al. (2006)Focal ischemiaImproved behavioral outcomes

2. Peripheral Artery Disease (PAD)

A clinical trial involving patients with symptomatic PAD demonstrated that TSC administration improved peak walking time (PWT). Patients receiving higher doses (above 1.0 mg/kg) showed notable improvements compared to placebo, suggesting a potential therapeutic role for TSC in enhancing exercise capacity in PAD patients .

3. Cancer Treatment

TSC has also been investigated for its potential benefits in oncology, particularly in enhancing the efficacy of radiation therapy for glioblastoma multiforme (GBM). A Phase I/II clinical trial indicated that adding TSC to standard treatment regimens improved survival rates compared to historical controls. Specifically, 36% of patients treated with TSC were alive at two years post-treatment, compared to 27-30% for standard care alone .

Trial PhasePatient CountSurvival Rate at 2 Years
Phase I/II5936%
Historical Control-27-30%

Safety and Tolerability

Across various studies, TSC has been reported as safe and well-tolerated at multiple dosing levels. Adverse events were minimal and comparable to placebo groups, supporting the compound's potential for long-term therapeutic use .

COVID-19 and Hypoxia

In a study focusing on hospitalized patients with COVID-19-related hypoxia, TSC was evaluated for its ability to improve oxygenation and clinical outcomes. Preliminary results suggested that higher doses of TSC correlated with faster improvement on the WHO Ordinal Scale for clinical status .

Properties

IUPAC Name

disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDMBHQVNHQDDD-VFWKRBOSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591230-99-8
Record name Transcrocetinate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591230998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANSCROCETINATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP57637WMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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